(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
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Overview
Description
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex chemical entity with potential applications in various scientific fields. It is characterized by its unique molecular structure that combines a pyridinyl group, a piperidinyl group, and a dihydrobenzo dioxin group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone typically involves a multi-step reaction process. Key steps include:
The reaction of 3-chloropyridine with an appropriate piperidine derivative to form the intermediate.
Coupling of the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin under controlled conditions to form the final product.
Reaction conditions such as temperature, solvent, and catalysts play a critical role in the efficiency and yield of the synthesis.
Industrial Production Methods
For large-scale production, optimization of reaction conditions and the use of industrial-grade reagents are essential. Methods like continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Typically uses oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride in dry ether.
Substitution: May involve reagents like halogens (chlorine, bromine) and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it is explored for its potential interaction with biological macromolecules and its effects on cellular processes.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Industry
Utilized in the development of new materials with specific chemical properties and in the formulation of advanced industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in cells, such as enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
(3-((4-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
In essence, the compound's distinctive structure and versatile reactivity open up numerous avenues for exploration and application, making it a significant subject of study in contemporary chemistry and beyond.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-11-21-7-6-16(15)26-13-3-2-8-22(12-13)19(23)14-4-1-5-17-18(14)25-10-9-24-17/h1,4-7,11,13H,2-3,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLALGUXCHNENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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